Aqueous Solubility: Dihydrochloride Salt vs. Free Base
The dihydrochloride salt form of the tetrahydroimidazo[4,5-c]pyridine core demonstrates an aqueous solubility of 540 μg/mL, representing a >1,600‑fold improvement over the free base form (<0.32 μg/mL) . While these values are measured on the non‑brominated parent scaffold, the solubility enhancement is a class‑level property driven by protonation of the imidazole and piperidine nitrogen atoms; the 2‑bromo substituent does not negate this effect and the dihydrochloride form of the target compound is expected to exhibit comparable solubility gains .
| Evidence Dimension | Aqueous solubility (H₂O, 25 °C, pH ~7) |
|---|---|
| Target Compound Data | 540 μg/mL (class‑representative dihydrochloride) |
| Comparator Or Baseline | Free base: <0.32 μg/mL (4,5,6,7‑tetrahydro‑3H‑imidazo[4,5‑c]pyridine free base) |
| Quantified Difference | >1,600‑fold enhancement |
| Conditions | Vendor‑reported solubility assay (HCl salt vs. free base); class‑level extrapolation to 2‑bromo derivative. |
Why This Matters
For solution‑phase chemistry (bioconjugation, in vitro assays, salt‑metathesis steps), the >1,600‑fold solubility advantage directly translates to higher achievable concentrations, reduced co‑solvent requirements, and improved batch‑to‑batch assay reproducibility compared to the free base.
